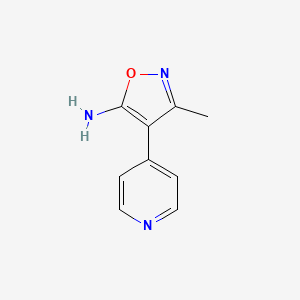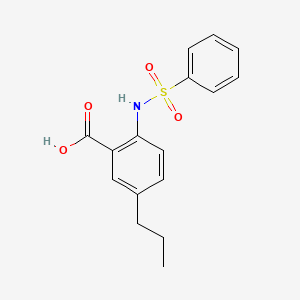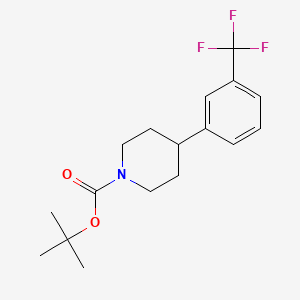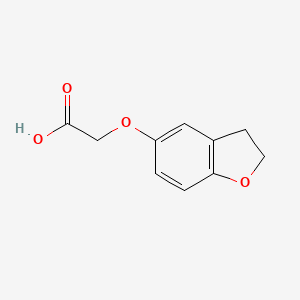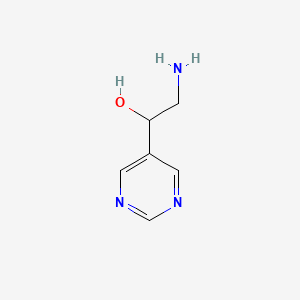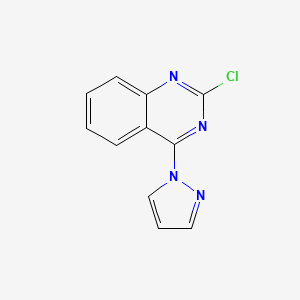
2-Chloro-4-(1h-pyrazol-1-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(1H-pyrazol-1-yl)quinazoline is a heterocyclic compound that combines the structural features of quinazoline and pyrazole. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both chloro and pyrazolyl groups in the quinazoline scaffold enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)quinazoline typically involves the reaction of 2-chloroquinazoline with pyrazole under specific conditions. One common method includes the use of phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation in the presence of sodium carbonate . This method ensures the formation of the desired pyrazolyl-quinazoline derivative with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1H-pyrazol-1-yl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Cyclization Reactions: The pyrazolyl group can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents like dimethylformamide (DMF) and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Cyclization Reactions: Cyclization can be facilitated by the use of strong acids or bases and elevated temperatures.
Major Products Formed
Substitution Products: Various substituted quinazolines with different functional groups.
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazolines.
Cyclization Products: Fused heterocyclic compounds with enhanced biological activity.
Scientific Research Applications
2-Chloro-4-(1H-pyrazol-1-yl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1H-pyrazol-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(4-chloro-1H-pyrazol-1-yl)quinazoline: Another quinazoline derivative with similar structural features but different biological activity.
2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)quinazoline: A compound with a similar pyrazolyl-quinazoline scaffold but with additional functional groups that enhance its activity.
Uniqueness
2-Chloro-4-(1H-pyrazol-1-yl)quinazoline is unique due to its specific combination of chloro and pyrazolyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C11H7ClN4 |
|---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
2-chloro-4-pyrazol-1-ylquinazoline |
InChI |
InChI=1S/C11H7ClN4/c12-11-14-9-5-2-1-4-8(9)10(15-11)16-7-3-6-13-16/h1-7H |
InChI Key |
ZLZLZILYSKRDGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)N3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


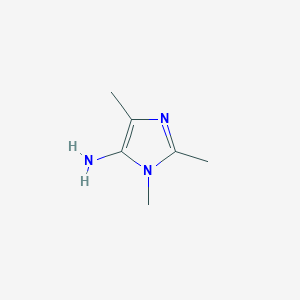


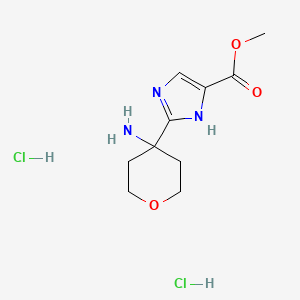
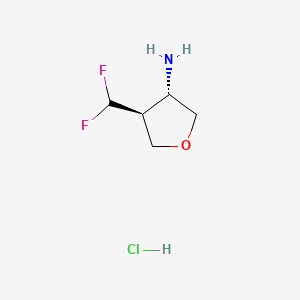
amine hydrochloride](/img/structure/B15317619.png)
![4-Allyl-6-amino-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15317623.png)
